molecular formula C19H15N3O2S B2419770 1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260733-50-3

1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2419770
CAS No.: 1260733-50-3
M. Wt: 349.41
InChI Key: BFAFBUSXNFUVGH-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a unique molecule known for its structural complexity and potential applications in various scientific fields. This compound features a quinolin-4(1H)-one core, a 1,2,4-oxadiazole ring, and a methylthio-substituted phenyl group, making it a versatile molecule for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can involve multiple steps. One common route includes:

  • Preparation of the quinolin-4(1H)-one core.

  • Introduction of the 1,2,4-oxadiazole ring through cyclization.

  • Addition of the methylthio-substituted phenyl group.

Typical reaction conditions might involve:

  • Use of specific catalysts to facilitate ring formation.

  • Controlled temperatures to ensure optimal reaction rates.

  • Use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) for different reaction steps.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The same steps apply but with increased automation and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: : The presence of methylthio groups makes it susceptible to oxidative conditions.

  • Reduction: : Can be reduced at specific sites, especially the oxadiazole ring.

  • Substitution: : The aromatic rings are sites for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Employing agents such as sodium borohydride (NaBH4).

  • Substitution: : Reagents like bromine (for electrophilic) or sodium methoxide (for nucleophilic).

Major Products

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduced oxadiazole ring forming amine derivatives.

  • Substitution: : Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

This compound has diverse applications:

  • Chemistry: : Acts as a building block for more complex molecules.

  • Biology: : Used in studying molecular interactions due to its multifaceted structure.

  • Medicine: : Potential therapeutic applications, especially in targeting specific enzymes or receptors.

  • Industry: : Utilized in material science for its unique structural properties.

Mechanism of Action

The compound exerts its effects through:

  • Binding to Molecular Targets: : The quinolin-4(1H)-one and oxadiazole rings can interact with various biological targets.

  • Pathways Involved: : It might inhibit or activate pathways involving oxidative stress or specific enzymatic actions.

Comparison with Similar Compounds

Uniqueness

This compound's uniqueness lies in its combination of structural elements - quinolin-4(1H)-one, oxadiazole, and methylthio-phenyl groups, making it versatile and effective in multiple applications.

Similar Compounds

  • 1-methyl-3-(4-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.

  • 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.

  • 1-methyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.

These comparisons highlight the unique properties imparted by the methylthio group in your compound of interest.

This compound's unique structure offers diverse applications and mechanisms, making it a topic of interest across various scientific disciplines.

Properties

IUPAC Name

1-methyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-22-11-15(17(23)14-5-3-4-6-16(14)22)19-20-18(21-24-19)12-7-9-13(25-2)10-8-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAFBUSXNFUVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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